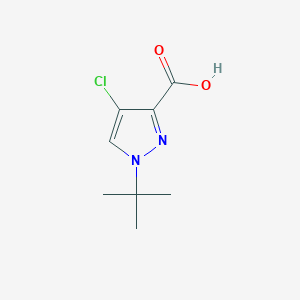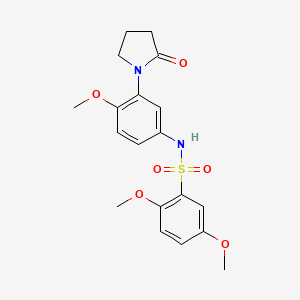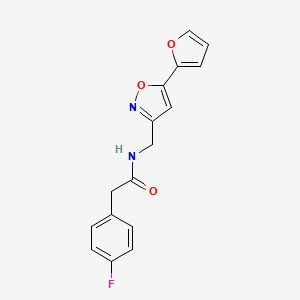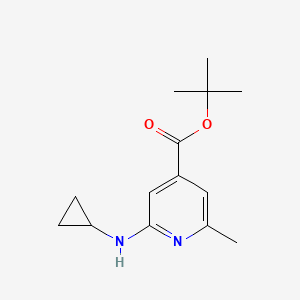
1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one, also known as 4-Fluorophenylacrylonitrile, is an organic compound with a wide range of applications in the scientific and medical fields. Its unique properties make it an ideal candidate for use in a variety of research and laboratory experiments.
Aplicaciones Científicas De Investigación
Refractive Indices in Methanol and Benzene Mixtures
The compound has been characterized for its refractive indices in methanol and benzene mixtures at 298K. This study involved various parameters like molar refraction, polarisability constant, and internal pressure, providing insights into dipole and solute-solvent interactions (Chavan & Gop, 2016).
Synthesis and Crystal Structure Analysis
A related compound was synthesized using 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine. The molecule's planar structure and its interactions in the crystal lattice were studied, providing valuable information for molecular design (Sharma et al., 2013).
Interaction with Bovine Serum Albumin
A series of 1-(4-fluorophenyl)-3-phenylprop-2-en-1-ones interacted with Bovine Serum Albumin, demonstrating the compound's potential for protein interaction studies (Garg & Raghav, 2013).
Synthesis and Biological Evaluation
A class of 1,3-diphenylprop-2-yn-1-ones, including 1-(4-fluorophenyl)-3-phenylprop-2-yn-1-one, was synthesized and evaluated for its inhibitory potency against cyclooxygenase and lipoxygenase. This highlights the compound's potential in therapeutic applications (Rao, Chen, & Knaus, 2005).
Substituent Effect Analysis
The effects of substituents on the structure and properties of (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds were studied, emphasizing the compound's role in chemical research (Balaji et al., 2015).
Structural and Vibrational Properties Study
1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were prepared and analyzed for their structural and vibrational properties, contributing to understanding molecular interactions and conformation (Saeed et al., 2011).
Hyperpolarizability and Quantum Analysis
The compound's molecular structure and vibrational properties were studied using various theoretical methods, providing insights into its electronic properties and interactions (Najiya et al., 2014).
Molecular Docking and Antibacterial Activity
The compound's molecular docking and antibacterial activity against Staphylococcus aureus were evaluated, showing its potential in the development of new antibacterial agents (Deghady et al., 2021).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-phenylprop-2-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXLYUSMGFJWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82677-84-7 |
Source


|
| Record name | 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide](/img/structure/B2904952.png)

![Methyl 2-(7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2904955.png)


![N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2904958.png)

![2-amino-4-(4-chlorophenyl)-7-methyl-3-(phenylsulfonyl)-4H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B2904963.png)

![Tert-butyl (3aR,6aS)-2-(6-chloropyrazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2904965.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2904968.png)
